Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties
Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pyridine-2-carboxylic anhydride, also known as picolinic anhydride. It covers the compound's physicochemical properties, synthesis methodologies, and core reactivity. This document is intended to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development.
Properties of Pyridine-2-Carboxylic Anhydride
Pyridine-2-carboxylic anhydride is a reactive derivative of picolinic acid, primarily used as an acylating agent in organic synthesis. Its key physical and chemical properties are summarized below.
Physicochemical Data
Quantitative data for pyridine-2-carboxylic anhydride is crucial for its application in controlled chemical reactions. The following table outlines its key properties.
| Property | Value | Source(s) |
| CAS Number | 16837-39-1 | [1][2][3] |
| Molecular Formula | C₁₂H₈N₂O₃ | [2][4] |
| Molecular Weight | 228.20 g/mol | [1][2] |
| Melting Point | 124 °C | [3][4] |
| Boiling Point (Predicted) | 412.3 ± 20.0 °C | [4] |
| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [4] |
| Exact Mass | 228.05349212 Da | [2] |
| Topological Polar Surface Area | 69.2 Ų | [2] |
| IUPAC Name | pyridine-2-carbonyl pyridine-2-carboxylate | [2] |
| Synonyms | Picolinic anhydride, 2-Pyridinecarboxylic acid anhydride | [2][3] |
Chemical Reactivity
The primary chemical utility of pyridine-2-carboxylic anhydride stems from its nature as a reactive acylating agent.[5] Like other carboxylic anhydrides, it readily participates in nucleophilic acyl substitution reactions.
Key aspects of its reactivity include:
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Acylation: It is an effective reagent for the acylation of nucleophiles such as alcohols, phenols, and amines. The reaction involves the transfer of a picolinoyl group to the nucleophile, forming a corresponding ester or amide and one equivalent of picolinic acid as a byproduct.[5][6]
-
Electrophilicity: The two carbonyl carbons are electrophilic centers. While generally less reactive than the corresponding acyl chloride, the anhydride is reactive enough for most acylation purposes and is often preferred due to its easier handling and more moderate reactivity.[7]
-
Leaving Group: The leaving group in these reactions is a carboxylate anion (picolinate), which is stabilized by resonance, making it a good leaving group.
-
Moisture Sensitivity: Pyridine-2-carboxylic anhydride is sensitive to moisture and will hydrolyze to form two equivalents of picolinic acid. Therefore, it must be handled under anhydrous conditions to maintain its integrity.
Synthesis of Pyridine-2-Carboxylic Anhydride
The synthesis of symmetric anhydrides like pyridine-2-carboxylic anhydride is most commonly achieved through the dehydration of the parent carboxylic acid.[8] Various dehydrating agents can be employed for this purpose, with the choice of reagent influencing reaction conditions and yield.
General Synthesis Pathway
The overall transformation involves the condensation of two molecules of picolinic acid with the elimination of one molecule of water.
Caption: General synthesis of pyridine-2-carboxylic anhydride.
Experimental Protocol: Synthesis using Dicyclohexylcarbodiimide (DCC)
This protocol describes a representative method for synthesizing pyridine-2-carboxylic anhydride from picolinic acid using dicyclohexylcarbodiimide (DCC) as the dehydrating agent. DCC is widely used for forming anhydrides from carboxylic acids.[9][10][11]
Materials and Equipment:
-
Picolinic acid (Pyridine-2-carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent (e.g., carbon tetrachloride).[11]
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve picolinic acid (2.0 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Begin stirring the solution magnetically.
-
Addition of DCC: Cool the solution in an ice bath. To this stirring solution, add a solution of DCC (1.0 equivalent) in a minimal amount of anhydrous dichloromethane dropwise over 15-20 minutes. Maintaining a low temperature is crucial to control the reaction rate.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of picolinic acid. A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form.
-
Workup - Removal of Byproduct: Once the reaction is complete, cool the mixture again in an ice bath to ensure complete precipitation of the DCU. Remove the DCU precipitate by vacuum filtration, washing the solid with a small amount of cold, anhydrous dichloromethane.
-
Isolation of Product: Collect the filtrate, which contains the desired pyridine-2-carboxylic anhydride. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification (Optional): The resulting crude anhydride can be purified further if necessary. Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can yield the pure product. The purity should be confirmed by analytical methods such as NMR spectroscopy or melting point determination.
Safety Note: DCC is a potent allergen and sensitizer. Always handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
Applications and Reactivity Workflow
Pyridine-2-carboxylic anhydride is a valuable reagent for introducing the picolinoyl group into various molecules, a common strategy in medicinal chemistry and materials science. A typical application is the esterification of an alcohol.
Representative Reaction: Esterification of an Alcohol
The workflow below illustrates the nucleophilic acyl substitution mechanism for the reaction between pyridine-2-carboxylic anhydride and a generic alcohol (R-OH) to form a picolinate ester.
Caption: Workflow for the acylation of an alcohol.
This reaction demonstrates the anhydride's utility in forming esters under relatively mild conditions. A similar pathway is followed for the amidation of primary or secondary amines.[6] The choice of symmetric anhydrides is often economical as it avoids the potential for mixtures of products that can arise when using mixed anhydrides.
References
- 1. 16837-39-1|Picolinic anhydride|BLD Pharm [bldpharm.com]
- 2. Pyridine-2-carboxylic anhydride | C12H8N2O3 | CID 85608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Dicyclohexylcarbodiimide | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
